molecular formula C9H5BrFNO2 B1415532 3-Bromo-4-cyano-2-fluorophenylacetic acid CAS No. 1806061-82-4

3-Bromo-4-cyano-2-fluorophenylacetic acid

Cat. No.: B1415532
CAS No.: 1806061-82-4
M. Wt: 258.04 g/mol
InChI Key: PDCGTZMBWBUZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyano-2-fluorophenylacetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

Scientific Research Applications

3-Bromo-4-cyano-2-fluorophenylacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds for the treatment of pain, inflammation, and cancer.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine, cyano, and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the cyano group can participate in hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-cyano-2-fluorophenylacetic acid
  • 3-Bromo-2-cyano-4-fluorophenylacetic acid
  • 2-Bromo-4-cyano-3-fluorophenylacetic acid

Uniqueness

3-Bromo-4-cyano-2-fluorophenylacetic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position, cyano group at the 4-position, and fluorine atom at the 2-position provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

2-(3-bromo-4-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-8-6(4-12)2-1-5(9(8)11)3-7(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCGTZMBWBUZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-cyano-2-fluorophenylacetic acid
Reactant of Route 2
3-Bromo-4-cyano-2-fluorophenylacetic acid
Reactant of Route 3
3-Bromo-4-cyano-2-fluorophenylacetic acid
Reactant of Route 4
3-Bromo-4-cyano-2-fluorophenylacetic acid
Reactant of Route 5
3-Bromo-4-cyano-2-fluorophenylacetic acid
Reactant of Route 6
3-Bromo-4-cyano-2-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.